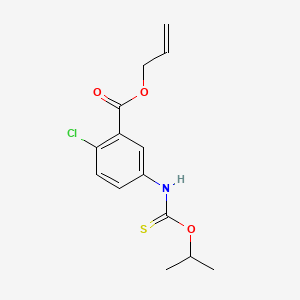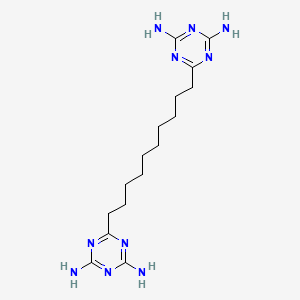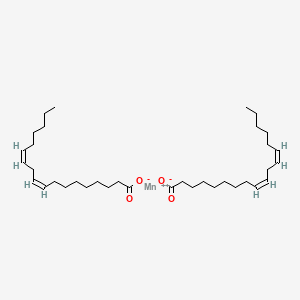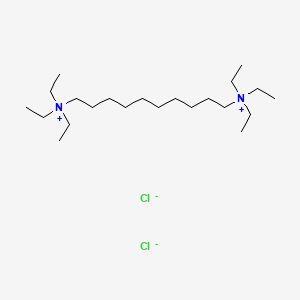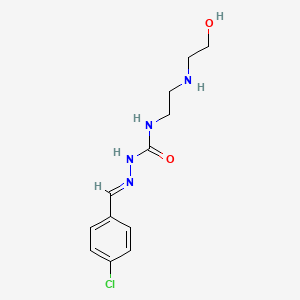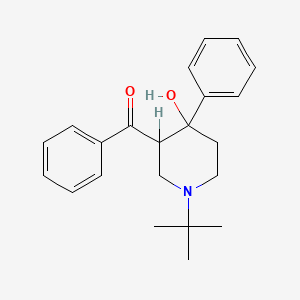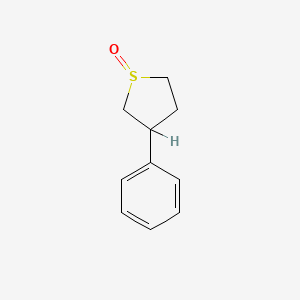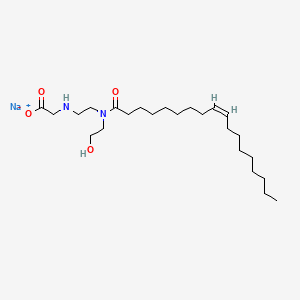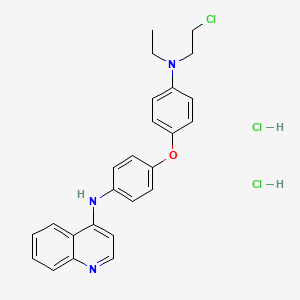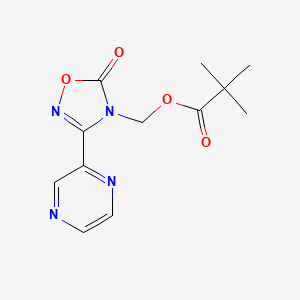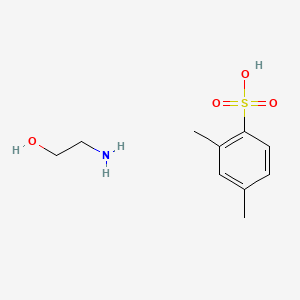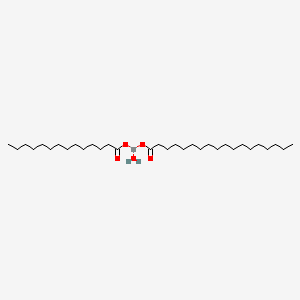
Hydroxy(octadecanoato-O)(tetradecanoato-O)aluminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxy(octadecanoato-O)(tetradecanoato-O)aluminium is a complex organoaluminium compound with the molecular formula C32H64AlO5 This compound is characterized by the presence of both octadecanoate (stearate) and tetradecanoate (myristate) ligands coordinated to an aluminium center
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydroxy(octadecanoato-O)(tetradecanoato-O)aluminium can be synthesized through the reaction of aluminium alkoxides with fatty acids. The general reaction involves the following steps:
Preparation of Aluminium Alkoxide: Aluminium isopropoxide is commonly used as the starting material.
Reaction with Fatty Acids: The aluminium alkoxide is reacted with octadecanoic acid (stearic acid) and tetradecanoic acid (myristic acid) under controlled conditions. The reaction typically occurs in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions such as temperature, pressure, and reactant concentrations are meticulously controlled to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxy(octadecanoato-O)(tetradecanoato-O)aluminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminium oxides and corresponding fatty acid derivatives.
Substitution: Ligand exchange reactions can occur where the octadecanoate and tetradecanoate ligands are replaced by other carboxylates or alkoxides.
Hydrolysis: In the presence of water, the compound hydrolyzes to form aluminium hydroxide and free fatty acids.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents under elevated temperatures.
Substitution: Carboxylic acids or alcohols in the presence of a catalyst.
Hydrolysis: Water or aqueous solutions under ambient conditions.
Major Products Formed
Oxidation: Aluminium oxides and fatty acid derivatives.
Substitution: New organoaluminium compounds with different ligands.
Hydrolysis: Aluminium hydroxide and free fatty acids.
Applications De Recherche Scientifique
Hydroxy(octadecanoato-O)(tetradecanoato-O)aluminium has diverse applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as a delivery agent for bioactive molecules.
Medicine: Explored for its antimicrobial properties and potential use in drug formulations.
Industry: Utilized in the production of coatings, lubricants, and as an additive in various industrial processes.
Mécanisme D'action
The mechanism by which hydroxy(octadecanoato-O)(tetradecanoato-O)aluminium exerts its effects involves the interaction of the aluminium center with various molecular targets. The aluminium atom can coordinate with different functional groups, facilitating catalytic reactions or enhancing the stability of bioactive compounds. The fatty acid ligands play a role in modulating the solubility and reactivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aluminium Stearate: Contains only octadecanoate ligands.
Aluminium Myristate: Contains only tetradecanoate ligands.
Aluminium Isopropoxide: An aluminium alkoxide without fatty acid ligands.
Uniqueness
Hydroxy(octadecanoato-O)(tetradecanoato-O)aluminium is unique due to the presence of both octadecanoate and tetradecanoate ligands, which confer distinct chemical properties and potential applications. The combination of these ligands allows for a broader range of reactivity and functionality compared to compounds with only one type of ligand.
Propriétés
Numéro CAS |
94266-19-0 |
|---|---|
Formule moléculaire |
C32H64AlO5 |
Poids moléculaire |
555.8 g/mol |
InChI |
InChI=1S/C18H36O2.C14H28O2.Al.H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;;/h2-17H2,1H3,(H,19,20);2-13H2,1H3,(H,15,16);;1H2/q;;+2;/p-2 |
Clé InChI |
WCZLODCTPGJZLF-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)O[Al]OC(=O)CCCCCCCCCCCCC.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


